N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide
Description
N-([2,4'-Bipyridin]-4-ylmethyl)-2-phenylbutanamide is a synthetic small molecule characterized by a 2,4'-bipyridine core linked to a phenylbutanamide moiety via a methyl group. The bipyridine system provides a rigid aromatic framework, while the phenylbutanamide group introduces hydrophobic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-19(17-6-4-3-5-7-17)21(25)24-15-16-8-13-23-20(14-16)18-9-11-22-12-10-18/h3-14,19H,2,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIATAACVVZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide typically involves the coupling of a bipyridine derivative with a phenylbutanamide moiety. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated phenylbutanamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce the corresponding reduced bipyridine derivative .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelate complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several classes of molecules, including thioureas, substituted pyridines, and biphenyl derivatives. Key comparisons are outlined below:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Bipyridine Derivatives : The target compound and the patented difluoromethyl-bipyridine derivative both utilize the 2,4'-bipyridine scaffold but differ in substituents. The latter’s difluoromethyl groups likely enhance metabolic stability and lipophilicity compared to the phenylbutanamide group .
Amide vs. Thiourea Functionality : Compound (II) replaces the amide with a thiourea group, which may alter hydrogen-bonding interactions and solubility. Thioureas generally exhibit lower solubility in aqueous media due to reduced polarity.
Synthetic Efficiency : Yields for analogs like (9c) (52–72%) suggest moderate synthetic challenges, possibly due to steric hindrance from bulky substituents. The target compound’s synthesis may face similar hurdles.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Relevance of Bipyridine-Based Compounds
Key Insights:
- Target Affinity: The thiourea analog (II) and piperidinone-amide (9c) highlight the importance of hydrogen-bonding groups (amide/thiourea) in target engagement. The target compound’s amide may offer balanced affinity and selectivity.
- Lipophilicity and Bioavailability : The difluoromethyl groups in the patented compound likely improve membrane permeability compared to the target’s phenylbutanamide, which may prioritize target binding over absorption.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety attached to a phenylbutanamide structure, which contributes to its unique chemical properties. The bipyridine component is known for its ability to coordinate with metal ions, enhancing its reactivity and potential biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their functions. This modulation can lead to therapeutic effects in various diseases, including cancer and inflammation.
- Receptor Interaction : this compound may interact with cellular receptors, influencing signaling pathways crucial for cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for further investigation in treating infections.
The mechanisms through which this compound exerts its biological effects include:
- Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions, which can enhance the compound's stability and bioavailability.
- Inhibition of Specific Pathways : The compound may inhibit pathways involved in tumor growth or inflammatory responses by targeting specific molecular interactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. For example, it showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
- Mechanistic Insights : Research utilizing molecular docking simulations suggested that this compound binds effectively to the active sites of target enzymes involved in cancer metabolism .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Bipyridine core | Anticancer | Stronger enzyme inhibition |
| Compound B | Phenylbutanamide | Antimicrobial | Broader spectrum of activity |
| N-(Bipyridin) | Similar core | Moderate cytotoxicity | Less selective for cancer cells |
Future Directions
Further research is necessary to fully elucidate the pharmacological potential of this compound. Key areas for future studies include:
- In vivo Studies : Evaluating the compound's efficacy and safety in animal models.
- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring drug delivery systems to enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
